Pyrimidin-2-ylboronic acid chemical properties and structure
Pyrimidin-2-ylboronic acid chemical properties and structure
An In-Depth Technical Guide to Pyrimidin-2-ylboronic Acid: Properties, Synthesis, and Application
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and application of pyrimidin-2-ylboronic acid. We will delve into the unique structural characteristics of this reagent, address the inherent challenges associated with its stability and reactivity, and provide field-proven insights and protocols for its successful utilization in synthetic chemistry.
Introduction: The Strategic Value of the 2-Substituted Pyrimidine Scaffold
The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, forming the core of numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, virology, and immunology.[1][2][3][4] Its prevalence stems from its ability to engage in hydrogen bonding and other key interactions within biological targets. The direct installation of this scaffold is frequently achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly powerful and versatile method.[1][5][6][7]
Pyrimidin-2-ylboronic acid emerges as a key building block for this purpose, allowing for the direct formation of a C-C bond at the 2-position of the pyrimidine ring. However, this reagent is notoriously challenging to handle and employ.[1][8] Its utility is hampered by inherent instability and reactivity issues analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[1][9] This guide aims to demystify the complexities of pyrimidin-2-ylboronic acid, providing a robust framework for its synthesis and application, thereby unlocking its potential in the synthesis of novel chemical entities.
Molecular Structure and Physicochemical Properties
The structure of pyrimidin-2-ylboronic acid features a boronic acid group (-B(OH)₂) attached to the C2 position of an electron-deficient pyrimidine ring. This unique arrangement dictates its chemical behavior, reactivity, and instability.
Caption: Structure of Pyrimidin-2-ylboronic acid.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of pyrimidin-2-ylboronic acid.
| Property | Value | Reference(s) |
| CAS Number | 851199-85-4 | [10][11][12] |
| Molecular Formula | C₄H₅BN₂O₂ | [10][12] |
| Molecular Weight | 123.91 g/mol | [10][12] |
| Appearance | White to off-white solid | |
| SMILES | OB(C1=NC=CC=N1)O | [10][13] |
| InChIKey | UMLDUMMLRZFROX-UHFFFAOYSA-N | [13] |
| Topological Polar Surface Area (TPSA) | 66.24 Ų | [10] |
| LogP | -1.8436 | [10] |
| Storage Conditions | -20°C, under inert nitrogen atmosphere | [10] |
The Challenge of Synthesis and Stability
The primary obstacle in working with pyrimidin-2-ylboronic acid is its inherent instability. The close proximity of the electron-rich nitrogen atom at the 1-position to the electrophilic boron center facilitates protodeboronation, a decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond.[1][4][8][9] This instability makes its synthesis challenging and its storage critical.
Synthetic Strategies
Successful synthesis requires carefully controlled conditions to mitigate decomposition and side reactions.
Caption: Common synthetic pathways and challenges.
-
Metal-Halogen Exchange: This is a common laboratory-scale method. It involves treating a 2-halopyrimidine (e.g., 2-bromopyrimidine) with a strong organolithium base such as n-butyllithium at very low temperatures (-78 °C) to form the 2-lithiopyrimidine intermediate. This highly reactive species is then quenched with a boron electrophile like triisopropyl borate, B(Oi-Pr)₃.[14] Extreme care must be taken, as the 2-lithiopyrimidine intermediate can be unstable and prone to attacking other pyrimidine molecules, leading to polymerization.[8]
-
Palladium-Catalyzed Miyaura Borylation: This method involves the cross-coupling of a 2-halopyrimidine with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), using a palladium catalyst.[14] While often successful for other isomers, this reaction can be sluggish and low-yielding for the 2-position due to the catalyst inhibition issues discussed below.[8]
Stability and Storage Protocol
To ensure the integrity of pyrimidin-2-ylboronic acid, strict storage protocols are non-negotiable.
-
Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to prevent moisture-driven decomposition.
-
Temperature: Store at low temperatures, typically -20°C, to minimize thermal degradation.[10]
-
Dehydration: Be aware that boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. While often still reactive in cross-coupling reactions, the presence of boroxines can complicate stoichiometry and reaction kinetics.
Reactivity Profile: Overcoming the "2-Pyridyl Problem" in Suzuki-Miyaura Coupling
The primary application of pyrimidin-2-ylboronic acid is the Suzuki-Miyaura cross-coupling reaction.[1][15][16] However, its utility is complicated by catalyst inhibition. The lone pair of electrons on the nitrogen atom at the 1-position can coordinate strongly to the palladium center of the active catalyst, forming a stable, inactive complex that stalls the catalytic cycle.[1]
Caption: Catalyst deactivation by N1-coordination.
Success in coupling this substrate hinges on selecting conditions that favor the desired catalytic cycle over this deactivation pathway.
Comparative Reactivity of Pyrimidine Boronic Acid Isomers
The position of the boronic acid group dramatically affects reactivity in Suzuki-Miyaura couplings.
| Isomer | Relative Reactivity | Key Challenges |
| 5-Pyrimidinylboronic acid | High | Generally robust and reactive.[1] |
| 4-Pyrimidinylboronic acid | Moderate | Electron-withdrawing nature of nitrogens can influence transmetalation.[1] |
| 2-Pyrimidinylboronic acid | Low | Catalyst inhibition via N1-coordination; high susceptibility to protodeboronation.[1] |
Field-Proven Protocol for Suzuki-Miyaura Coupling
This general protocol provides a robust starting point for the Suzuki-Miyaura coupling of pyrimidin-2-ylboronic acid with aryl or heteroaryl halides. Optimization is essential for specific substrates.
Materials:
-
Pyrimidin-2-ylboronic acid (1.2 - 1.5 equivalents)
-
Aryl/Heteroaryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)[9][15]
-
Ligand (e.g., bulky, electron-rich phosphine, if not using a pre-formed catalyst like Pd(PPh₃)₄)
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry reaction vessel, add the aryl halide, pyrimidin-2-ylboronic acid, and base.
-
Degassing: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (if separate) to the mixture.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Microwave irradiation can be highly effective in driving these challenging couplings to completion in shorter times.[15]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous NaHCO₃.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Applications in Medicinal Chemistry and Drug Discovery
The ability to install a 2-pyrimidine moiety is critical for accessing novel chemical space in drug discovery. This fragment can act as a hinge-binder in kinases, a hydrogen bond acceptor, or a core scaffold for further elaboration.
Caption: Role in the drug discovery pipeline.
Pyrimidine-containing boronic acids have been instrumental in the development of novel inhibitors for various therapeutic targets. For instance, they have been employed in the synthesis of potent inhibitors of Valosin-containing protein (VCP/p97), a target in cancer therapy.[17] The strategic use of this building block allows for the rapid generation of diverse compound libraries, accelerating the hit-to-lead process.[5]
Safety and Handling Precautions
Pyrimidin-2-ylboronic acid is an irritant and should be handled with appropriate care in a laboratory setting.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[18][19] Some sources also indicate it may be harmful if swallowed.[20][21]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][19][20]
-
Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18][20] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[18][20]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[18]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[18]
-
-
Storage: Store locked up in a well-ventilated, dry place with the container tightly closed.[18]
Conclusion and Future Outlook
Pyrimidin-2-ylboronic acid is a high-value, yet challenging, reagent in modern synthetic chemistry. Its successful application is not trivial and requires a deep understanding of its inherent instability and the mechanisms of catalyst deactivation. By employing rigorous anhydrous and inert techniques, carefully selecting catalyst systems, and optimizing reaction conditions, researchers can effectively overcome these hurdles. The continued development of more stable boronic acid surrogates, such as MIDA boronates or potassium trifluoroborate salts, and the discovery of more robust catalytic systems will further expand the utility of this important building block, paving the way for the discovery of the next generation of pyrimidine-based therapeutics.[4][8]
References
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Chemsrc. 2-Pyridineboronic acid | CAS#:197958-29-5. [Link]
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Matrix Fine Chemicals. (PYRIDIN-2-YL)BORONIC ACID | CAS 197958-29-5. [Link]
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MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
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ChemWhat. PYRIMIDIN-2-YLBORONIC ACID CAS#: 851199-85-4. [Link]
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Reddit. Pyrimidin-2-ylboronic acid synthesis : r/Chempros. [Link]
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ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
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National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyrimidine Boronic Acids in Modern Drug Discovery. [Link]
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PubMed. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. [Link]
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MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
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ResearchGate. Recent Advances in Pyrimidine-Based Drugs. [Link]
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MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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